4,5,6,7-tetrahydro-2H-indazol-3-amine is a nitrogen-containing heterocyclic compound characterized by its unique indazole structure. This compound is part of a broader class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of 4,5,6,7-tetrahydro-2H-indazol-3-amine is , with a molecular weight of approximately 165.24 g/mol. Its IUPAC name is 7,7-dimethyl-1,4,5,6-tetrahydroindazol-3-amine.
Source: The compound can be synthesized from various precursors and has been the subject of numerous studies focusing on its synthesis and potential applications in medicinal chemistry .
Classification: 4,5,6,7-tetrahydro-2H-indazol-3-amine belongs to the class of indazoles, which are bicyclic compounds containing a fused benzene and pyrazole ring. It is classified as an amine due to the presence of an amino group (-NH2) attached to the indazole structure.
The synthesis of 4,5,6,7-tetrahydro-2H-indazol-3-amine can be achieved through several methods:
The molecular structure of 4,5,6,7-tetrahydro-2H-indazol-3-amine features:
The structure consists of a tetrahydroindazole core with two methyl groups attached to the nitrogen atom at position 7 and an amino group at position 3.
4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions:
Common Reagents and Conditions:
Reagents such as hydrazine hydrate are frequently used for cyclization reactions. Catalysts like copper(II) acetate may facilitate other transformations .
The mechanism of action for 4,5,6,7-tetrahydro-2H-indazol-3-amine primarily involves its interaction with biological targets such as receptors in the central nervous system (CNS). Research has indicated that derivatives of this compound can exhibit activity against sigma receptors which are implicated in various CNS disorders and cancer . The specific interactions at the molecular level often involve binding affinities that influence pharmacological effects.
The physical and chemical properties of 4,5,6,7-tetrahydro-2H-indazol-3-amine include:
Property | Value |
---|---|
CAS Number | 1785763-35-0 |
Molecular Formula | |
Molecular Weight | 165.24 g/mol |
Melting Point | Not specified |
Solubility | Varies with solvent |
Due to its structural characteristics, it exhibits moderate solubility in various organic solvents but may require optimization for specific applications .
4,5,6,7-tetrahydro-2H-indazol-3-amine has several potential scientific uses:
The indazole nucleus represents a bicyclic heterocyclic system comprising fused benzene and pyrazole rings, exhibiting distinct tautomeric forms (1H-, 2H-, and 3H-indazole) that influence its physicochemical behavior and molecular recognition properties [2]. Tetrahydroindazole derivatives, specifically 4,5,6,7-tetrahydro-2H-indazol-3-amine, feature a partially saturated cyclohexane ring fused to the pyrazole moiety, conferring enhanced conformational flexibility while maintaining planar aromatic character in the heterocyclic component. This structural hybrid manifests unique pharmacodynamic advantages, including balanced lipophilicity (LogP ≈ 1.46) and hydrogen-bonding capacity (PSA ≈ 43.84 Ų) that facilitate membrane permeability and target engagement [7]. The tetrahydro modification reduces planarity compared to fully aromatic indazoles, potentially diminishing intercalation-related off-target effects while retaining affinity for enzymatic pockets accommodating hydrophobic domains.
The amine functionality at C3 serves as a versatile pharmacophoric element, participating in hydrogen-bond donation/acceptance, salt bridge formation when protonated, and serving as a synthetic handle for derivatization. These attributes collectively position tetrahydroindazol-3-amines as privileged scaffolds in rational drug design, particularly for targets requiring penetration of lipid membranes and engagement of polar enzymatic subsites. Contemporary medicinal chemistry exploits these features across diverse therapeutic areas, leveraging the scaffold's capacity to interact with biological macromolecules through multipoint binding [2] [4].
Property | Value | Measurement Context |
---|---|---|
Molecular formula | C₇H₁₁N₃ | Basic composition [6] |
Molecular weight | 137.19 g/mol | Neutral form [3] |
Hydrogen bond donors | 2 (NH₂ + NH) | Calculated |
Hydrogen bond acceptors | 3 | Pyrazole N + NH₂ [7] |
Topological polar surface area | 43.8 Ų | Predictive permeability |
logP | 1.46 | Octanol-water partition [7] |
The emergence of 4,5,6,7-tetrahydro-2H-indazol-3-amine as a discrete pharmacophore represents a strategic evolution from early indazole-containing drugs. Initial indazole derivatives like bendazac (anti-inflammatory) and granisetron (5-HT₃ antagonist) demonstrated the therapeutic relevance of the core heterocycle but lacked the saturated ring system characteristic of tetrahydroindazoles [2]. The deliberate incorporation of the cycloaliphatic fusion emerged from structure-activity relationship studies seeking to modulate electronic distribution and stereoelectronic properties while retaining favorable indazole bioactivity.
The historical development accelerated with the recognition that partial saturation:
These properties facilitated the scaffold's integration into targeted molecular architectures across therapeutic classes. Significant milestones include its incorporation as a tubulin-binding element in colchicine-site inhibitors mimicking combretastatin A-4, where the tetrahydroindazolamine moiety effectively replaced the traditional trimethoxyphenyl pharmacophore while maintaining nanomolar antiproliferative activity [4]. Concurrently, the compound class gained prominence in kinase inhibitor design, particularly following the clinical success of structurally complex indazoles like pazopanib and entrectinib, stimulating interest in saturated variants as synthetically accessible bioisosteres with potentially refined selectivity profiles [2].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5